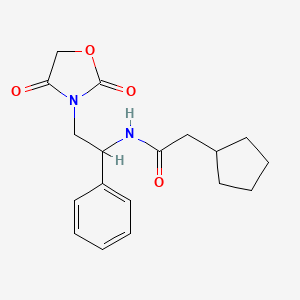
2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I, which is responsible for the transcription of ribosomal RNA. CX-5461 has gained significant attention in the scientific community due to its potential as an anticancer agent.
作用機序
CX-5461 inhibits the transcription of ribosomal RNA by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter region. This binding prevents the recruitment of RNA polymerase I to the rDNA promoter, leading to the inhibition of ribosomal RNA synthesis. This inhibition of ribosomal RNA synthesis results in the activation of the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have a number of biochemical and physiological effects. In addition to its inhibition of ribosomal RNA synthesis, CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway. This activation of the DNA damage response pathway leads to the activation of the p53 tumor suppressor pathway, resulting in apoptosis of cancer cells. CX-5461 has also been found to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
One of the advantages of CX-5461 is its selectivity for cancer cells that are dependent on ribosomal RNA synthesis for their survival. This selectivity makes CX-5461 a promising anticancer agent with minimal toxicity to normal cells. However, one of the limitations of CX-5461 is its poor solubility, which can make it difficult to administer in vivo. Additionally, CX-5461 has been found to have limited efficacy against certain types of cancer, such as pancreatic cancer.
将来の方向性
There are several future directions for research on CX-5461. One area of research is the development of more effective formulations of CX-5461 with improved solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, research is needed to determine the optimal dosing and administration schedule for CX-5461 in clinical trials. Finally, further studies are needed to investigate the potential of CX-5461 in combination with other anticancer agents for the treatment of cancer.
合成法
CX-5461 is a synthetic compound that was first developed by researchers at the University of Queensland in Australia. The synthesis of CX-5461 involves the reaction of 2-cyclopentylacetic acid with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain CX-5461 in its pure form.
科学的研究の応用
CX-5461 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on ribosomal RNA synthesis for their survival. CX-5461 has been found to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and hematological malignancies.
特性
IUPAC Name |
2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(10-13-6-4-5-7-13)19-15(14-8-2-1-3-9-14)11-20-17(22)12-24-18(20)23/h1-3,8-9,13,15H,4-7,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBONHMEIMHEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

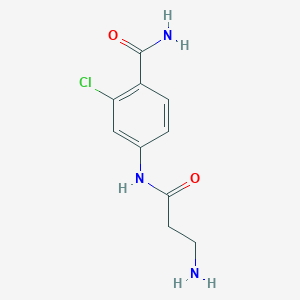

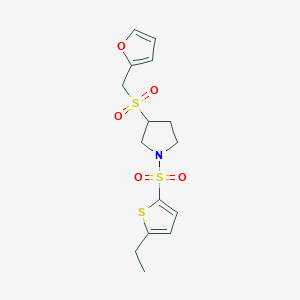
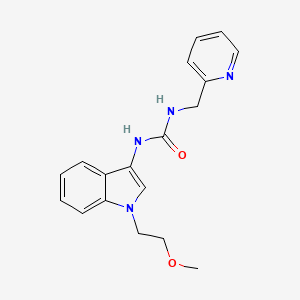

![3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B2854777.png)
![3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2854778.png)
![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)
![6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2854780.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2854783.png)
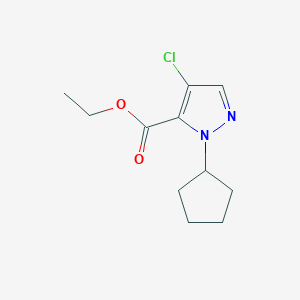
![Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2854787.png)
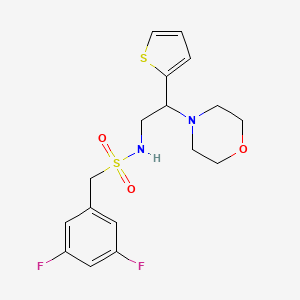
![2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide](/img/structure/B2854789.png)